molecular formula C7H10F2O B2623921 (2,2-Difluorospiro[2.3]hexan-1-yl)methanol CAS No. 2166779-81-1

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol

Cat. No.: B2623921
CAS No.: 2166779-81-1
M. Wt: 148.153
InChI Key: XEGCZBLOXHMPGL-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol is a spirocyclic compound characterized by a fused cyclopropane-cyclopentane system with two fluorine atoms at the C2 position and a hydroxymethyl group (-CH2OH) at C1. The spiro architecture imparts rigidity, while the fluorine atoms enhance electronegativity and influence electronic distribution.

Properties

IUPAC Name

(2,2-difluorospiro[2.3]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)5(4-10)6(7)2-1-3-6/h5,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGCZBLOXHMPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166779-81-1
Record name {2,2-difluorospiro[2.3]hexan-1-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.3]hexan-1-yl)methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.3]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomerism and Substitution Patterns

1,1-Difluorospiro[2.3]hexan-5-ol
  • Structure: Fluorines at C1 and hydroxyl at C5 (vs. C2 fluorines and C1 methanol in the target compound).
  • Impact: Altered dipole moments and hydrogen-bonding capacity due to positional isomerism. The hydroxyl group at C5 reduces steric hindrance near the cyclopropane ring compared to the C1 methanol group.
5,5-Difluorospiro[2.3]hexane-1-carboxylic Acid
  • Structure : Carboxylic acid substituent at C1 and fluorines at C5.
  • Impact : Increased acidity (pKa ~4-5 for -COOH vs. ~15-16 for -CH2OH) enhances reactivity in salt formation or nucleophilic reactions.
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol
  • Structure: Bicyclo[3.1.0]hexane core with fluorines at C6 and methanol at C3.

Electronic and Steric Effects

  • Fluorine Positioning: 2,2-Difluoro (target compound): Electron-withdrawing effect stabilizes adjacent carbons, reducing nucleophilic attack susceptibility.
  • Substituent Electronic Contributions: Methanol (-CH2OH): Moderate hydrogen-bond donor capacity. Amine (-NH2, ): Basic character (pKa ~9-10) enables protonation under physiological conditions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
(2,2-Difluorospiro[2.3]hexan-1-yl)methanol C7H10F2O 148.15 ~1.2 C1: -CH2OH; C2: -F2
1,1-Difluorospiro[2.3]hexan-5-ol C6H8F2O 134.12 ~0.8 C1: -F2; C5: -OH
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol C7H10F2O 148.15 ~1.0 C3: -CH2OH; C6: -F2
(2-(1,1-Difluoroethyl)phenyl)methanol C9H10F2O 188.17 ~2.5 Aromatic -CH2OH; C2: -CF2CH3

*Estimated logP values based on substituent contributions.

Key Research Findings

Solubility Trends: Spiro compounds with polar groups (e.g., -COOH, -OH) exhibit higher aqueous solubility than nonpolar analogs. The target compound’s logP (~1.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Thermal Stability: Spiro systems with fluorines show higher thermal stability (decomposition >200°C) than non-fluorinated analogs, attributed to strong C-F bonds.

Reactivity : The 2,2-difluoro configuration in the target compound reduces electrophilicity at C1, mitigating unwanted side reactions in nucleophilic environments.

Biological Activity

Overview

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol is a fluorinated spirocyclic compound with the molecular formula C7H10F2OC_7H_{10}F_2O and a molecular weight of 148.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The presence of fluorine atoms enhances its binding affinity to various biological targets, making it a valuable candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The spirocyclic structure contributes to the compound's stability and bioavailability, while the fluorine substituents increase hydrophobic interactions with target proteins or enzymes. This compound has been studied for its potential to modulate enzyme activity and influence cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerExhibits cytotoxicity against various cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro
Enzyme InhibitionTargets specific enzymes related to disease pathways
Microbial ActivityDemonstrates antimicrobial properties against select pathogens

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HepG2 liver cancer cells, with an IC50 value of 36 μM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Anti-inflammatory Effects

In another study, this compound was evaluated for its anti-inflammatory properties in a murine model. The compound significantly reduced levels of TNF-alpha and IL-6 in serum after administration, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound using diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. This method enhances yield and purity, making it suitable for further biological evaluations.

Table 2: Synthesis Conditions

Reagent Condition Outcome
DASTInert atmosphere, low temperatureHigh yield of product
DiethylamineReaction with spirocyclic precursorFormation of difluorinated product

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